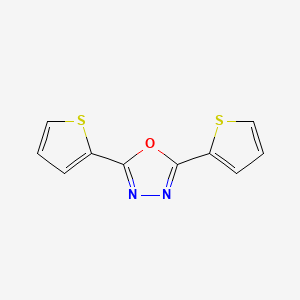

2,5-Dithiophen-2-yl-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dithiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEQPFDDIHMPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole

Direct Synthesis Protocols for 2,5-Dithiophen-2-yl-1,3,4-oxadiazole

The direct synthesis of the this compound core primarily relies on the construction of the central oxadiazole ring from appropriate thiophene-containing precursors.

Cyclodehydration Reactions of Diacylhydrazines

The most prevalent and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. rsc.orgresearchgate.net For the target compound, this involves the intramolecular cyclization of N,N'-bis(thiophene-2-carbonyl)hydrazine. This precursor is typically prepared by reacting thiophene-2-carbohydrazide (B147627) with thiophene-2-carbonyl chloride or by reacting two equivalents of thiophene-2-carbohydrazide with a coupling agent. The subsequent cyclization step requires a dehydrating agent to facilitate the elimination of a water molecule and form the stable five-membered oxadiazole ring. nih.gov

A variety of dehydrating reagents have been successfully employed for this transformation, each with its own advantages concerning reaction conditions, yield, and substrate scope. biointerfaceresearch.com Commonly used reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). nih.govbiointerfaceresearch.com More modern reagents have also been developed to improve yields and simplify purification. For instance, XtalFluor-E ([Et₂NSF₂]BF₄) has been reported as a practical cyclodehydration agent, with the addition of acetic acid sometimes improving reaction yields. rsc.orgresearchgate.net Another approach involves using a polymer-supported Burgess reagent under microwave irradiation, which can dramatically reduce reaction times. biointerfaceresearch.com

| Dehydrating Agent | Typical Reaction Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, often without solvent | Strong dehydrating agent, widely used, can act as both reagent and solvent. | nih.govresearchgate.netnih.gov |

| Polyphosphoric Acid (PPA) | High temperature (120-160 °C) | Effective for less reactive substrates, viscous medium. | nih.gov |

| Thionyl Chloride (SOCl₂) | Reflux | Common and inexpensive reagent. | biointerfaceresearch.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Room temperature to mild heating | Modern, efficient reagent; yields can be improved with acetic acid additive. | rsc.orgresearchgate.net |

| Polymer-supported Burgess Reagent | Microwave irradiation (e.g., 2 minutes) | Rapid synthesis, simplified purification. | biointerfaceresearch.com |

Electrocatalytic Synthetic Approaches

Electrochemical methods represent a modern and sustainable alternative for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net This approach involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of an acid hydrazide with an aldehyde. For the synthesis of this compound, the reaction would proceed via the electrocatalytic oxidation of the hydrazone derived from thiophene-2-carbohydrazide and thiophene-2-carboxaldehyde. This method avoids the need for harsh chemical oxidants or dehydrating agents, often proceeding under mild conditions with high efficiency. researchgate.net

Functionalization Strategies for this compound Derivatives

Functionalization of the core this compound structure is crucial for modulating its electronic and photophysical properties. Derivatization can occur either by building the molecule from already substituted precursors or by post-synthetic modification of the parent compound.

Introduction of Aromatic and Heteroaromatic Substituents

Introducing additional aromatic or heteroaromatic moieties to the thiophene (B33073) rings can extend the π-conjugated system. A powerful strategy for this is the use of palladium-catalyzed cross-coupling reactions. mdpi.combeilstein-journals.org This typically involves first halogenating the thiophene rings of the parent oxadiazole (see section 2.2.3) and then coupling the resulting halo-derivative with an appropriate aryl or heteroaryl boronic acid (Suzuki coupling) or organotin reagent (Stille coupling).

Alternatively, a "one-pot" synthesis-functionalization strategy can be employed. nih.govorganic-chemistry.orgresearchgate.net This involves forming a monosubstituted 1,3,4-oxadiazole (B1194373) intermediate, which is then subjected to a copper-catalyzed C-H arylation with an aryl iodide in the same reaction vessel. nih.govorganic-chemistry.org This method streamlines the synthesis of unsymmetrically substituted derivatives. For symmetrical derivatives, the synthesis can start from a pre-functionalized thiophene-2-carboxylic acid. For example, 5'-aryl-3-decyl-2,2'-bithiophene-5-carboxylic acid can be used as a precursor to create complex DAD (donor-acceptor-donor) structures with a central oxadiazole core. beilstein-journals.org

Alkyl and Alkoxy Group Incorporation

The incorporation of alkyl and alkoxy groups is a common strategy to improve solubility and modify the electronic properties of conjugated molecules. The most direct method to achieve this is to begin the synthesis with a thiophene-2-carboxylic acid that already bears the desired alkyl or alkoxy substituent.

For post-synthetic modification, a multistep method can be employed, particularly for introducing functionalized alkyl chains. mdpi.com This involves synthesizing a 2,5-bis(bromoalkyl)-1,3,4-oxadiazole derivative, which can then undergo nucleophilic substitution reactions. nih.govmdpi.com For instance, these bromoalkyl derivatives can react with amines or other nucleophiles to attach more complex side chains. nih.gov

| Functional Group | Incorporation Strategy | Example Precursor/Reaction | Reference |

|---|---|---|---|

| Aryl/Heteroaryl | Post-synthetic cross-coupling | Suzuki coupling of a bromo-dithiophenyl-oxadiazole with an arylboronic acid. | mdpi.com |

| Aryl/Heteroaryl | Synthesis from functionalized starting material | Cyclodehydration of diacylhydrazine derived from 5-phenylthiophene-2-carboxylic acid. | nih.gov |

| Alkyl | Synthesis from functionalized starting material | Using an alkyl-substituted thiophene-2-carboxylic acid as the initial precursor. | beilstein-journals.org |

| Functionalized Alkyl (e.g., -CH₂-NR₂) | Post-synthetic nucleophilic substitution | Reaction of a 2,5-bis(bromomethyl)-1,3,4-oxadiazole derivative with an amine. | nih.govmdpi.com |

Halogenation and Further Derivatization

Halogenation of the thiophene rings is a key strategic step that opens the door to a wide range of subsequent functionalizations, primarily through metal-catalyzed cross-coupling reactions. organic-chemistry.org Direct bromination of the thiophene moieties on the this compound scaffold can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of this reaction would likely favor substitution at the 5-position of the thiophene rings, which is typically the most reactive site for electrophilic substitution.

The resulting halogenated derivatives serve as versatile platforms for further modification. For example, fluoro-, chloro-, and bromo-substituted aryl groups can be introduced onto a 1,3,4-oxadiazole core without competitive dehalogenation, leaving these halide "handles" available for subsequent transformations. nih.gov This allows for the stepwise construction of complex, multifunctional molecules based on the central this compound structure.

One-Pot Synthesis and Post-Functionalization Methodologies

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including this compound, has been significantly advanced by the development of one-pot methodologies. These strategies are highly valued for their efficiency, reduction in intermediate isolation steps, and minimization of waste. A common approach involves the condensation and subsequent cyclization of hydrazides with various reagents in a single reaction vessel.

One-pot procedures often utilize the reaction between acid hydrazides and acid chlorides or carboxylic acids. researchgate.net For instance, a convenient method involves condensing mono-arylhydrazides with acid chlorides in a solvent like HMPA under microwave heating, which accelerates the reaction and often improves yields without the need for additional catalysts or dehydrating agents. researchgate.net Another innovative one-pot method involves the dual oxidation of arylacetic acids and the functionalization of an imine C-H bond. researchgate.net

A particularly effective strategy combines synthesis and post-functionalization in a single pot. This approach allows for the creation of a monosubstituted 1,3,4-oxadiazole intermediate, which is then functionalized in situ. organic-chemistry.org For example, a carboxylic acid can react with N-isocyaniminotriphenylphosphorane (NIITP) to form the oxadiazole ring, followed by a copper-catalyzed C-H arylation with an aryl iodide without isolating the intermediate. organic-chemistry.orgresearchgate.net This method is advantageous for creating libraries of 2,5-disubstituted 1,3,4-oxadiazoles and for the late-stage functionalization of complex molecules. organic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups on both the carboxylic acid and the aryl iodide, making it a versatile tool for derivatization. organic-chemistry.org

Other one-pot syntheses have been developed from different starting materials. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared from the reaction of dithioesters with aromatic benzohydrazides in the presence of a mild base and molecular iodine. rasayanjournal.co.in This method is atom-efficient and uses environmentally friendly solvents like ethanol. rasayanjournal.co.in Another approach uses acid hydrazides and carbon disulfide to generate 2-alkylthio-1,3,4-oxadiazole derivatives in a one-pot fashion. asianpubs.org

The table below summarizes various one-pot synthetic approaches applicable to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

| Starting Materials | Reagents/Conditions | Key Features |

| Mono-arylhydrazides and Acid Chlorides | HMPA, Microwave heating | Rapid, good to excellent yields, no added catalyst or dehydrating agent. researchgate.net |

| Carboxylic Acids and N-isocyaniminotriphenylphosphorane (NIITP) | 1. NIITP; 2. Cu catalyst, Aryl Iodide, 1,10-phenanthroline | Combines synthesis and post-functionalization; broad substrate scope. organic-chemistry.org |

| Benzohydrazides and Dithioesters | Molecular Iodine, K2CO3, Ethanol, Reflux | Atom-efficient, mild conditions, environmentally friendly. rasayanjournal.co.in |

| Acid Hydrazides and Carbon Disulfide | Base (e.g., K2CO3), Alkyl Halide, DMF, 70 °C | Efficient for synthesizing 2-alkylthio-1,3,4-oxadiazole derivatives. asianpubs.org |

Polymerization Techniques for this compound-Based Conjugated Systems

The structure of this compound, featuring terminal thiophene rings, makes it an excellent monomer for the synthesis of conjugated polymers. The thiophene units provide sites for polymerization, typically at their α-positions (C-5), leading to extended π-conjugated systems. The central 1,3,4-oxadiazole ring acts as an electron-accepting (A) unit, while the thiophene rings serve as electron-donating (D) units, resulting in a polymer with a D-A-D repeating structure. Such polymers are of significant interest for applications in organic electronics, including electrochromic devices and organic light-emitting diodes (OLEDs), due to their tunable electronic and optical properties. beilstein-journals.org

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. researchgate.net This method offers precise control over film thickness and morphology by adjusting parameters such as monomer concentration, supporting electrolyte, solvent, and the applied potential or current. For monomers like this compound, the process involves the oxidative coupling of the terminal thiophene rings.

The polymerization is initiated by applying an oxidative potential to a solution containing the monomer and a supporting electrolyte. This process generates radical cations at the α-positions of the thiophene rings. These reactive species then couple to form dimers, trimers, and eventually a polymer chain that precipitates onto the electrode surface as a thin film. The resulting polymer film is electroactive, meaning it can be reversibly oxidized and reduced (doped and de-doped), leading to changes in its conductivity and optical properties.

Studies on analogous D-A-D monomers, such as 4,7-di(thiophen-2-yl)benzo[c] researchgate.netorganic-chemistry.orgnih.govthiadiazole, demonstrate the feasibility of this approach. nih.govtubitak.gov.tr Electrochemical polymerization of such monomers, often in solvents like dichloromethane (B109758) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526), yields stable, electroactive films. nih.govresearchgate.net The properties of the resulting polymer, such as its band gap and color in different redox states, can be characterized using techniques like cyclic voltammetry and spectroelectrochemistry. Copolymers can also be synthesized by electropolymerizing a mixture of two or more monomers, allowing for further tuning of the material's properties. nih.govresearchgate.net

The table below details typical findings from the electrochemical polymerization of related thiophene-based heterocyclic systems.

| Monomer | Polymerization Medium | Resulting Polymer Properties |

| 4,7-di(thiophen-2-yl)benzo[c] researchgate.netorganic-chemistry.orgnih.govthiadiazole (TBT) and 3,4-ethylenedioxythiophene (B145204) (EDOT) | 0.1 M Tetrabutylammonium hexafluorophosphate in Dichloromethane | Copolymer with a low band gap (1.32 eV), high optical contrast (59%), and high coloration efficiency (324 cm²/C). nih.govtubitak.gov.tr |

| G-DTP-Bu-NDI (Naphthalene diimide acceptor, dithienopyrrole donor) | Organic and Aqueous Electrolytes | Forms thin, porous, uniform polymer layers exhibiting stable, ambipolar redox behavior. researchgate.net |

Solution-Phase Polymerization for Thin Film Applications

While electrochemical methods build the polymer film directly on a substrate, solution-phase polymerization synthesizes the polymer first, which is then purified and processed from solution to create thin films. This approach is compatible with a wide range of deposition techniques, such as spin-coating, drop-casting, and printing, making it suitable for large-area device fabrication.

For this compound, chemical polymerization methods like Stille coupling, Suzuki coupling, or oxidative coupling with reagents like iron(III) chloride could be employed to synthesize the polymer in solution. The choice of polymerization method influences the polymer's molecular weight, regioregularity, and purity, which in turn affect its properties.

Once the polymer is synthesized and dissolved in a suitable solvent, the formation of a solid thin film is a complex process governed by the interplay of polymer-polymer and polymer-solvent interactions. frontiersin.org The final morphology of the film, which is crucial for device performance, depends on the assembly pathway taken during solvent evaporation. frontiersin.org

Three primary assembly pathways are recognized for conjugated polymers:

Direct Crystallization/Aggregation: Polymer chains that are well-dissolved can directly crystallize from solution as the solvent evaporates, typically forming semicrystalline films with small, ordered domains. frontiersin.org

Pre-aggregation-Mediated Assembly: In poorer solvents, polymer chains may form aggregates or fibrillar structures in the solution before deposition. The final film morphology is then determined by the packing of these pre-formed aggregates. frontiersin.org

Liquid Crystal (LC)-Mediated Assembly: Some rigid, rod-like conjugated polymers can form liquid crystalline mesophases at certain concentrations. Processing from an LC phase can lead to films with a high degree of long-range molecular order and enhanced charge transport properties. frontiersin.org

Controlling these assembly pathways through the choice of solvent, processing temperature, and deposition technique is key to optimizing the performance of thin films made from this compound-based polymers. frontiersin.org

Theoretical and Computational Investigations of 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic systems. The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is commonly employed for such calculations, often paired with basis sets like 6-311G or 6-311++G to achieve reliable results for molecular geometries and electronic properties. mdpi.comnahrainuniv.edu.iq

Optimization of Molecular Structures

The first step in computational analysis is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For conjugated systems like 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, the degree of planarity is a critical parameter. A more planar structure facilitates greater π-electron delocalization along the molecular backbone, which in turn influences the electronic properties.

Theoretical studies on analogous compounds, such as 2,5-disubstituted 1,3,4-oxadiazoles, reveal that the molecule tends to adopt a nearly planar structure. nih.govnih.gov The dihedral angles between the central oxadiazole ring and the outer aromatic rings (in this case, thiophene) are minimized to enhance conjugation. DFT calculations predict the precise bond lengths, bond angles, and dihedral angles that characterize this lowest-energy state. For instance, in a similar molecule, 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, the dihedral angles between the central and outer rings are found to be very small, at 1.52° and 5.55°, confirming a high degree of planarity. nih.gov

Analysis of Electronic Parameters

Once the optimized geometry is obtained, DFT calculations are used to derive key electronic parameters. These parameters govern the molecule's reactivity and its optical and electronic behavior. The most fundamental of these are the energies of the molecular orbitals, particularly the frontier molecular orbitals. These calculations provide a quantitative basis for understanding how the molecule will interact with light and how it will transport electrical charges.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing the electronic behavior of conjugated molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels and spatial distribution of these two orbitals are paramount, as they determine the molecule's ability to donate or accept electrons, its chemical reactivity, and the energy of its primary electronic transition. nih.gov

Highest Occupied Molecular Orbital (HOMO) Energy Level Characterization

The HOMO level represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate an electron. A higher HOMO energy level indicates that the molecule can be more easily oxidized. In donor-acceptor-donor (D-A-D) structures like this compound, the thiophene (B33073) units act as the electron-donating moieties. Consequently, the electron density of the HOMO is typically distributed across the entire π-conjugated framework, with significant contributions from the thiophene rings. This delocalization is a key feature of conjugated organic semiconductors.

Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Characterization

The LUMO level is the lowest energy orbital that is devoid of electrons and relates to the molecule's ability to accept an electron. A lower LUMO energy level signifies that the molecule can be more readily reduced. The 1,3,4-oxadiazole (B1194373) ring is known to be an electron-deficient (acceptor) unit. Therefore, in this compound, the LUMO's electron density is expected to be predominantly localized on the central 1,3,4-oxadiazole core. This spatial separation of the HOMO and LUMO is characteristic of D-A-D molecules and is fundamental to their charge-transfer properties.

HOMO-LUMO Energy Gap Determination

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE). This gap is one of the most critical parameters for an organic semiconductor, as it correlates directly with the energy required to excite an electron from the ground state to the first excited state. A smaller energy gap generally implies that the molecule will absorb light at longer wavelengths (a red shift) and indicates higher chemical reactivity. nih.gov

While specific DFT calculations for this compound are not detailed in the available literature, its properties can be inferred from its close structural analogue, 2,5-diphenyl-1,3,4-oxadiazole (B188118) (DPOD). Furthermore, studies comparing phenyl and thienyl-substituted systems consistently show that replacing a phenyl ring with a more electron-rich thiophene ring leads to a red shift in absorption spectra, which corresponds to a smaller HOMO-LUMO gap. worktribe.comrsc.org Thiophene acts as a better electron donor than benzene, which raises the HOMO energy level more significantly than the LUMO level, thereby narrowing the gap.

Based on this established trend, the HOMO-LUMO gap of this compound is expected to be smaller than that of its diphenyl counterpart.

| Compound | Methodology | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazole (DPOD) | DFT/B3LYP/6-311++G(2d,2p) | -6.79 | -1.64 | 5.15 | nahrainuniv.edu.iq |

| Property | Expected Trend Compared to Diphenyl Analogue | Reason |

|---|---|---|

| HOMO Energy | Higher (Less Negative) | Thiophene is a stronger electron donor than phenyl. |

| LUMO Energy | Slightly Lower | Enhanced conjugation and electron-donating effect of thiophene. |

| HOMO-LUMO Gap (ΔE) | Smaller | The increase in HOMO energy is typically more pronounced than the change in LUMO energy. worktribe.comrsc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to explore the properties of molecules in their excited states. It is particularly valuable for predicting how molecules will interact with light.

Prediction of Excitation Energies and Absorption Spectra

TD-DFT calculations are instrumental in predicting the excitation energies and simulating the absorption spectra of this compound and its derivatives. These calculations can determine the wavelengths of light the molecule is likely to absorb. For instance, studies on similar donor-acceptor-donor (DAD) molecules, where the 1,3,4-oxadiazole core acts as the acceptor and thiophene units as donors, show intense absorption bands. beilstein-journals.org Quantum chemical DFT/TDDFT calculations have been shown to accurately predict the observed experimental trends in the absorption spectra of such compounds. beilstein-journals.org

In a study of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles, the absorption maxima were observed between 389 and 409 nm, which is attributed to the π–π* transition. beilstein-journals.org The introduction of a thiophene ring at the C-5' position resulted in a slight bathochromic (red) shift of the absorption band compared to an alkyl derivative. beilstein-journals.org The largest shifts were seen with 5'-thienyl, 5'-phenyl, and 5'-pyrenyl derivatives. beilstein-journals.org

Table 1: Calculated vs. Experimental Absorption Maxima (λmax) for selected 1,3,4-Oxadiazole Derivatives

| Compound | Terminal Substituent | Experimental λmax (nm) in DCM |

| 15b | 3-decyl-2,2'-bithiophene | 389 |

| 15c | 5'-thienyl | 409 |

| 15d | 5'-phenyl | 403 |

| 15g | 5'-pyrenyl | 406 |

Data sourced from a study on 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles. beilstein-journals.org

Understanding Optical Transitions and Luminescence

TD-DFT is also crucial for understanding the nature of optical transitions and predicting the luminescence properties of these compounds. nih.gov The 1,3,4-oxadiazole core, being electron-accepting, combined with electron-donating thiophene rings, creates a donor-acceptor system that often leads to strong photoluminescence. nih.gov

Upon excitation with UV light, many derivatives of 2,5-dithienyl-1,3,4-oxadiazole exhibit blue or bluish-green light emission. beilstein-journals.org Theoretical calculations help in understanding the electronic transitions responsible for this fluorescence. The replacement of a central heterocycle in a quinquethiophene with a 1,3,4-oxadiazole ring can lead to a significant increase in the fluorescence quantum yield and a hypsochromic (blue) shift of the emission band. nih.gov

Studies on diphenylamine (B1679370) substituted 1,3,4-oxadiazole derivatives have revealed that the excited state dynamics involve a transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state. nih.gov In polar solvents, this ICT state can be further stabilized through solvation. nih.gov Understanding these processes is key to explaining the fluorescence quantum efficiency of these materials. nih.gov

Charge Transfer Mechanisms and Electron Delocalization Studies

The electronic structure of this compound is characterized by a significant degree of electron delocalization and the potential for intramolecular charge transfer (ICT). nih.gov The 1,3,4-oxadiazole ring acts as an electron-deficient (acceptor) unit, while the thiophene rings are electron-rich (donor) moieties. This arrangement facilitates the movement of electron density from the thiophene rings to the oxadiazole core upon photoexcitation. researchgate.net

Computational studies, often employing DFT, are used to analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these frontier orbitals provides insight into the charge transfer characteristics. Typically, the HOMO is localized on the electron-donating thiophene units, while the LUMO is centered on the electron-accepting oxadiazole core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic and optical properties of the molecule. semanticscholar.org

The introduction of various substituents to the thiophene rings can modulate the extent of electron delocalization and the efficiency of charge transfer, thereby tuning the photophysical properties of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 1,3,4-oxadiazole derivatives, these negative regions are often located around the nitrogen and oxygen atoms of the oxadiazole ring. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. nih.gov

Zero Potential Regions (Green): These represent areas of neutral potential. nih.gov

MEP analysis of 1,3,4-oxadiazole derivatives reveals that the oxadiazole moiety generally provides a favorable site for electrophilic attack. nih.gov The specific distribution of positive and negative potentials across the molecule can provide valuable information about its intermolecular interaction capabilities and its potential role in charge transport processes within organic electronic devices. researchgate.net

Optoelectronic Properties and Performance Studies of 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole

Photophysical Characterization

The photophysical properties of a molecule, such as its absorption and emission of light, are fundamental to its potential use in optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The absorption of light by a molecule is the primary step in any photophysical process. For compounds structurally similar to 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, such as 2,5-bis(2,2'-bithiophen-5-yl)-1,3,4-oxadiazole derivatives, the UV-visible absorption spectra are characterized by an intense band attributed to a π–π* electronic transition. In a study of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles, the absorption maxima (λmax) were observed to be in the range of 389 to 409 nm. researchgate.net The presence of a thiophene (B33073) ring at the 5'-position of the bithiophene unit resulted in a bathochromic (red) shift of the absorption band. researchgate.net Specifically, the 5'-thienyl derivative exhibited the largest shift with a λmax of 409 nm. researchgate.net This suggests that the electronic properties of the terminal groups can influence the spectral characteristics of the molecule.

For a series of 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, the absorption and fluorescence emission spectra were also investigated, indicating their potential for use in organic optical materials. tubitak.gov.trnih.gov The replacement of a phenyl ring with a thienyl ring in related 2,5-disubstituted-1,3,4-oxadiazole systems has been shown to lead to a red shift in the lowest energy band of the absorption spectra. nih.govnih.gov

| Compound Derivative | Absorption Maximum (λmax) | Solvent |

|---|---|---|

| 5'-thienyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 409 nm | DCM |

| 5'-phenyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 403 nm | DCM |

| 5'-pyrenyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 406 nm | DCM |

| 5'-alkyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 389 nm | DCM |

Upon absorption of light, molecules can relax to the ground state by emitting photons, a process known as fluorescence. The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY). For derivatives of 2,5-bis(2,2'-bithiophen-5-yl)-1,3,4-oxadiazole, emission of blue or bluish-green light has been observed upon excitation with UV light. researchgate.net The emission maxima for these compounds were reported in the range of 468 to 501 nm in dichloromethane (B109758) (DCM). researchgate.net

The quantum yield of fluorescence is a critical parameter for emissive materials. For 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole, a quantum yield of up to 0.59 has been reported. nih.gov The nature of the central heterocyclic ring and the number of thiophene units have a strong influence on the fluorescence performance, with an increasing number of thiophene units generally leading to higher quantum yields. nih.gov For instance, the quantum yield of 2,5-bis(3-methylthien-2-yl)-1,3,4-oxadiazole was found to be 0.13. nih.gov In a study of related donor-acceptor molecules, a photoluminescence quantum yield of 10% in chloroform was measured for a compound containing a thiophene spacer. mdpi.com

| Compound Derivative | Emission Maximum (λem) | Photoluminescence Quantum Yield (ΦPL) | Solvent |

|---|---|---|---|

| 5'-thienyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 499 nm | - | DCM |

| 5'-phenyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 473 nm | - | DCM |

| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | - | up to 0.59 | - |

| 2,5-bis(3-methylthien-2-yl)-1,3,4-oxadiazole | - | 0.13 | - |

Electrochemical Characterization

Electrochemical studies are crucial for understanding the redox behavior of molecules and for determining key electronic parameters such as ionization potential and electron affinity.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a compound. A study on 2,5-bis(2-thienyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel utilized potentiodynamic polarization, a related electrochemical method. researchgate.net This study indicated that the compound acts as an anodic-type inhibitor, influencing the anodic reactions on the metal surface. researchgate.net

In research on related molecular wires containing a 2,5-diphenyl-1,3,4-oxadiazole (B188118) core, cyclic voltammetry was used to characterize their redox properties. beilstein-journals.orgnih.gov The electron-withdrawing nature of the oxadiazole unit was shown to cause a positive shift in the oxidation potentials of the donor moieties. beilstein-journals.orgnih.gov

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that correspond to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO), respectively. These parameters can be estimated from the onset potentials of oxidation and reduction waves in cyclic voltammetry measurements.

For a series of push-pull purine derivatives containing a triazole moiety, the ionization energy was found to be in the range of 5.25–6.04 eV, and the electron affinity was in the range of 2.18–3.15 eV. mdpi.com In a study of thiophene-triazole co-oligomers, HOMO values were determined from the onset of oxidation. abechem.com Theoretical calculations on semiconducting alkyl derivatives of 2,5-bis(2,2′-bithiophen-5-yl)-1,3,4-thiadiazole showed good accordance between the calculated shifts in HOMO and LUMO levels and the changes in ionization potential and electron affinity determined by cyclic voltammetry. researchgate.net

| Compound Class | Ionization Potential (IP) / Ionization Energy (IE) | Electron Affinity (EA) / Electron Affinity Level (EA) | Method |

|---|---|---|---|

| Push-pull purine derivatives | 5.25–6.04 eV | 2.18–3.15 eV | Experimental/Calculated |

| Thiophene-triazole co-oligomers | HOMO values from oxidation onset | LUMO values from optical band gaps | Cyclic Voltammetry/Optical Spectroscopy |

Charge Transport Properties

The transport of electrons in this material is primarily governed by the central 1,3,4-oxadiazole (B1194373) core. In organic semiconductors, charge movement occurs via a "hopping" mechanism, where an electron moves between adjacent molecules in the solid state. The efficiency of this process is influenced by two key factors: the reorganization energy and the electronic coupling between molecules.

Role of the 1,3,4-Oxadiazole Core: The oxadiazole moiety possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which can readily accept electrons. This characteristic is fundamental to its function as an electron transport material. semanticscholar.org The inherent electron-deficient nature of this heterocycle ensures that injected electrons are stabilized and can be transported through the material under an applied electric field. semanticscholar.org

Reorganization Energy: A critical parameter for charge transport is the internal reorganization energy (λ), which is the energy required to relax the geometry of a molecule after it accepts an electron. A lower reorganization energy generally leads to higher charge mobility. Theoretical studies on similar oxadiazole-based compounds suggest that their rigid, planar structures contribute to low reorganization energies, which is favorable for efficient electron transport. semanticscholar.org

Electronic Coupling: The degree of intermolecular π-π stacking in the solid state also plays a crucial role. Effective stacking allows for significant overlap of molecular orbitals between neighboring molecules, creating pathways for electrons to hop. The planarity endowed by the thiophene and oxadiazole rings is expected to promote such packing, thereby enhancing electron mobility.

While direct measurements are not available, the electron mobility of materials featuring the 1,3,4-oxadiazole core is often studied in the context of Organic Light-Emitting Diodes (OLEDs), where they serve as efficient electron transport layers (ETLs). researchgate.net

Table 1: Representative Electron Transport Properties of Related Oxadiazole-Based Materials This table presents data for analogous compounds to provide context for the expected performance of this compound.

| Compound | LUMO Energy Level (eV) | Electron Mobility (cm²/Vs) | Device Application |

|---|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) Derivative | ~ -2.7 to -3.0 | 10⁻⁵ to 10⁻⁴ | Electron Transport Layer (OLED) |

| Fluorinated PPD Derivative | ~ -3.1 to -3.4 | > 10⁻⁴ | Electron Transport Layer (OLED) |

| Phenanthroline-based ETM | ~ -3.0 | 5.8 x 10⁻³ | Electron Transport Layer (OLED) |

The capacity for hole transport in this compound is attributed to the terminal thiophene rings. Thiophene and its oligomers are renowned for their excellent hole-transporting capabilities due to their electron-rich nature and ability to stabilize positive charge carriers (holes).

Role of Thiophene Rings: The thiophene units have a relatively high-lying Highest Occupied Molecular Orbital (HOMO), from which an electron can be easily removed to create a hole. This property is essential for efficient hole injection from an anode and subsequent transport through the material. The presence of two thiophene rings effectively creates a pathway for holes to move across the molecule.

Planarity and Conjugation: The π-conjugated system extending from the thiophene rings through the oxadiazole core allows for delocalization of the hole, which contributes to its stability. The planar structure of the molecule is advantageous for strong intermolecular π-π interactions, which is a prerequisite for efficient hole hopping between adjacent molecules in the solid state.

Ambipolar Potential: The combination of a high-lying HOMO (from the thiophenes) and a low-lying LUMO (from the oxadiazole) results in a relatively small HOMO-LUMO gap. beilstein-journals.orgnih.gov This D-A-D structure suggests that the material could exhibit ambipolar behavior, meaning it has the potential to transport both holes and electrons simultaneously. semanticscholar.org Such ambipolar characteristics are highly desirable for applications in various organic electronic devices, including organic field-effect transistors (OFETs) and light-emitting transistors.

Table 2: Representative Hole Transport Properties of Thiophene-Based Materials This table presents data for analogous compounds to provide context for the expected performance of this compound.

| Compound Type | HOMO Energy Level (eV) | Hole Mobility (cm²/Vs) | Device Application |

|---|---|---|---|

| Oligothiophene Derivative | ~ -5.0 to -5.3 | 10⁻³ to 10⁻² | Hole Transport Layer (PSC/OFET) |

| Thiophene-Benzothiadiazole Copolymer | ~ -5.4 | 10⁻⁴ to 10⁻³ | Hole Transport Material (PSC) |

| Bithiophene-based D-A-D Molecule | ~ -5.2 to -5.5 | Not Reported | Luminescent Material (OLED) |

Applications of 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole in Organic Electronics

Other Optoelectronic Devices and Materials

The unique electronic and photophysical properties of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole have prompted investigations into its use in a variety of optoelectronic applications beyond conventional organic light-emitting diodes (OLEDs) and organic solar cells. These explorations leverage the compound's electron-accepting 1,3,4-oxadiazole (B1194373) core and the electron-donating thiophene (B33073) rings, which together facilitate efficient charge transport and luminescence. Research into related derivatives and copolymers containing the dithienyl-oxadiazole moiety has provided valuable insights into its potential in electrochromic devices, fluorescent chemosensors, and materials with nonlinear optical properties.

Electrochromic Devices:

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical voltage. This characteristic is highly desirable for applications such as smart windows, displays, and rearview mirrors. Copolymers incorporating thiophene and benzothiadiazole (a related electron-accepting unit) have demonstrated promising electrochromic performance. For instance, a copolymer of 4,7-di(thiophen-2-yl)benzo[c] beilstein-journals.orgbohrium.comdntb.gov.uathiadiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) showcased distinct color changes between its neutral and oxidized states, with a low band gap of 1.32 eV. This copolymer also exhibited a high optical contrast of 59% and a coloration efficiency of 324 cm²/C at 585 nm, with a switching time of 2.2 seconds. Similarly, copolymers based on 3,6-di(2-thienyl)carbazole and thiophene derivatives have been explored for their multi-color electrochromic behavior. These findings suggest that copolymers of this compound could also be viable candidates for electrochromic applications, offering tunable optical and electrochemical properties.

Interactive Data Table: Electrochromic Properties of a Thiophene-Benzothiadiazole Copolymer

| Property | Value |

| Band Gap (Eg) | 1.32 eV |

| Optical Contrast | 59% |

| Coloration Efficiency | 324 cm²/C |

| Switching Time | 2.2 s |

| Neutral State Color | Metallic Blue |

| Oxidized State Color | Centaury Blue |

Fluorescent Chemosensors:

The inherent fluorescence of many 1,3,4-oxadiazole derivatives makes them suitable for use in fluorescent chemosensors, which can detect specific ions or molecules through changes in their emission properties. Research has shown that macrocycles containing a 2,5-diphenyl-1,3,4-oxadiazole (B188118) moiety can act as efficient and selective fluorescent sensors for metal ions. For example, one such ligand demonstrated "OFF-ON" fluorescent sensing of Zn(II) ions under physiological conditions, exhibiting a highly specific response due to the chelation-enhanced fluorescence (CHEF) effect. The presence of Cu(II) ions, in contrast, completely quenched the fluorescence. This ability to selectively detect metal ions suggests that this compound, with its thiophene units that can also participate in metal ion coordination, could be a foundational component in the design of novel fluorescent sensors for environmental or biological monitoring.

Nonlinear Optical (NLO) Materials:

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, optical computing, and optical switching. The donor-π-acceptor (D-π-A) structure inherent to many 1,3,4-oxadiazole derivatives can lead to large molecular hyperpolarizabilities, a key requirement for NLO activity. Studies on various 1,3,4-oxadiazole derivatives have demonstrated their potential as NLO materials. For instance, a study of 2-(4-(dodecyloxy)phenyl)-5-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole (DiOxaBn-2-Tio) revealed a significant second-order NLO response. bohrium.com The experimental first hyperpolarizability (βexp) at a wavelength of 1064 nm was measured to be 226 × 10⁻³⁰ esu. bohrium.com Theoretical calculations have also supported the NLO potential of such compounds. The investigation of these related structures indicates that this compound could serve as a valuable building block for the development of new materials with strong NLO properties for advanced photonic applications.

Interactive Data Table: Second-Order Nonlinear Optical Properties of a Thiophene-Oxadiazole Derivative

| Compound | First Hyperpolarizability (βexp at 1064 nm) | Static First Hyperpolarizability (βexp at 0) |

| DiOxaBn-2-Tio | 226 × 10⁻³⁰ esu | 126 × 10⁻³⁰ esu |

Charge Transport Materials:

The performance of many organic electronic devices is critically dependent on the charge transport characteristics of the materials used. The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent candidate for electron-transporting materials. Research on copolymers incorporating benzothiadiazole and thiophene units has highlighted their potential for efficient charge transport. One such polymer exhibited electron-dominant ambipolar charge transport properties with a high electron mobility of 0.92 cm²/V·s. These findings underscore the potential of materials based on this compound to function as effective charge transport layers in a variety of organic electronic devices.

Advanced Spectroscopic and Electrochemical Characterization of 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, both ¹H and ¹³C NMR provide definitive evidence for its molecular framework.

The proton NMR spectrum of thiophene-substituted oxadiazoles provides key information about the protons on the thiophene (B33073) rings. In a closely related analogue, 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, the thiophene protons exhibit characteristic chemical shifts in the aromatic region. The proton at the 5-position of the thiophene ring typically appears as a doublet around δ 7.88 ppm, while the proton at the 3-position is observed as a doublet at approximately δ 7.62 ppm. The proton at the 4-position of the thiophene ring usually presents as a triplet around δ 7.24 ppm. For the symmetrical this compound, a simplified spectrum is expected, with signals corresponding to the three distinct protons on each of the equivalent thiophene rings.

Table 1: Representative ¹H NMR Spectral Data for Thiophene-Substituted 1,3,4-Oxadiazoles.

| Proton Position (Thiophene Ring) | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.62 | Doublet |

| H-4 | ~7.24 | Triplet |

| H-5 | ~7.88 | Doublet |

Note: Data is based on the closely related compound 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole and is predictive for this compound.

The ¹³C NMR spectrum offers insight into the carbon skeleton of the molecule. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly characteristic, typically resonating in the downfield region of the spectrum due to the influence of the electronegative oxygen and nitrogen atoms. For 2,5-disubstituted 1,3,4-oxadiazoles, the two carbons of the oxadiazole ring (C2 and C5) are observed in the range of δ 161-165 ppm. mdpi.com The carbon atoms of the thiophene rings also show distinct signals. In the analogue 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, the thiophene carbons appear at approximately δ 129.71 ppm (C-3), δ 127.95 ppm (C-5), δ 127.42 ppm (C-4), and δ 125.44 ppm (C-2). rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Thiophene-Substituted 1,3,4-Oxadiazoles.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole (C2/C5) | ~161-165 |

| Thiophene (C2) | ~125.4 |

| Thiophene (C3) | ~129.7 |

| Thiophene (C4) | ~127.4 |

| Thiophene (C5) | ~128.0 |

Note: Data is based on closely related thiophene-substituted 1,3,4-oxadiazole compounds and is predictive for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong band in the region of 1610-1620 cm⁻¹ is characteristic of the C=N stretching vibration of the oxadiazole ring. The C-O-C stretching vibration of the oxadiazole ring typically appears around 1240 cm⁻¹. Furthermore, vibrations associated with the thiophene rings, such as C-H and C=C stretching, are also observed.

Table 3: Typical IR Absorption Bands for 2,5-Disubstituted 1,3,4-Oxadiazoles.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch (Oxadiazole) | 1610-1620 |

| C-O-C Stretch (Oxadiazole) | ~1240 |

| C-H Aromatic Stretch | 3050-3150 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with extensive conjugation, such as this compound, typically exhibit strong absorption in the UV-Vis region. Studies on analogous compounds, like 2,5-bis(2,2'-bithiophen-5-yl)-1,3,4-oxadiazole, show an intense absorption band at the edge of the visible range, which is attributed to a π-π* electronic transition. nih.gov For these types of donor-acceptor-donor molecules, the maximum absorption wavelength (λmax) is typically observed between 370 and 410 nm. nih.gov The introduction of the thiophene rings, which act as electron-donating groups, coupled with the electron-accepting 1,3,4-oxadiazole core, facilitates this intramolecular charge transfer transition.

Table 4: Representative UV-Vis Absorption Data for Thiophene-Substituted 1,3,4-Oxadiazoles in Solution.

| Compound Type | λmax (nm) | Type of Transition |

|---|---|---|

| 2,5-Bis(bithiophen-yl)-1,3,4-oxadiazole | 376-406 | π-π* |

Note: Data is based on structurally similar compounds and provides an expected range for this compound.

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy is used to study the emissive properties of molecules after they absorb light. Many 2,5-disubstituted 1,3,4-oxadiazole derivatives are known to be highly fluorescent. nih.govumn.edu Upon excitation with UV light, thiophene-substituted 1,3,4-oxadiazoles exhibit strong photoluminescence, often in the blue to green region of the visible spectrum. nih.gov For instance, 2,5-bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole displays strong emission, with quantum yields that can be quite high, indicating efficient radiative decay from the excited state. nih.gov The emissive properties are a direct consequence of the conjugated electronic structure of the molecule.

Table 5: Representative Fluorescence Emission Data for Thiophene-Substituted 1,3,4-Oxadiazoles.

| Compound Type | Emission Color | Quantum Yield (Φ) |

|---|---|---|

| 2,5-Bis(bithiophen-yl)-1,3,4-oxadiazole | Blue to Green | Up to 0.59 |

Note: Data is based on structurally similar compounds and is predictive of the emissive behavior of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial for confirming the molecular formula of newly synthesized compounds. nih.gov For this compound, with a molecular formula of C₁₀H₆N₂OS₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak corresponding to this calculated mass, thereby confirming the elemental composition and the successful synthesis of the target compound.

Table 6: Calculated Exact Mass for this compound.

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|

Spectroelectrochemical Techniques (e.g., UV-Vis-NIR Spectroelectrochemistry)

Spectroelectrochemistry is a powerful analytical method that provides detailed insights into the electronic structure of molecules and their charged species. This technique combines electrochemical methods, which control the redox state of a compound, with spectroscopic measurements, typically UV-Vis-NIR, to monitor the changes in electronic absorption as a function of the applied potential. This approach is particularly valuable for characterizing conjugated systems like this compound, as it allows for the direct observation of the formation and properties of its radical cations and anions.

The application of spectroelectrochemistry to donor-acceptor molecules, such as those containing thiophene and oxadiazole units, enables the elucidation of structure-property relationships that govern their performance in various electronic applications. By systematically varying the applied potential, it is possible to generate charged species in situ and study their stability and electronic transitions.

Detailed research findings from spectroelectrochemical studies on related oligoalkylthiophene 1,3,4-oxadiazole derivatives reveal significant changes in their absorption spectra upon electrochemical doping. rsc.org While specific data for this compound is not extensively tabulated in the literature, the behavior of analogous compounds provides a strong indication of its expected spectroelectrochemical properties.

Upon oxidation, which involves the removal of an electron to form a radical cation (polaron), new absorption bands typically appear at lower energies (longer wavelengths) in the Vis-NIR region. These new bands are characteristic of the electronic transitions within the charged species. Further oxidation can lead to the formation of dications (bipolarons), which exhibit their own distinct absorption features. Similarly, reduction of the molecule by applying a negative potential leads to the formation of radical anions and dianions, which also display unique spectral characteristics.

The study of a series of donor-acceptor-donor structures composed of 1,3,4-oxadiazole units symmetrically substituted with oligothiophene segments has shown that both the oxidation and reduction potentials are influenced by the ratio of electron-donating thiophene units to electron-withdrawing oxadiazole units. rsc.org The UV-Vis-NIR absorption spectroscopy of the electrochemically generated radical ions provides information about their optical properties. uni-halle.de

For instance, in a series of 2,5-bis(het)aryl substituted thiophenes, in situ UV-Vis-NIR spectra measured during reduction showed the evolution of new absorption bands as the negative potential was increased. uni-halle.de The charged species of these compounds demonstrate strong absorptions in the visible spectral region, which is a key property for materials used in electrochromic devices. uni-halle.de

The following interactive data table summarizes the typical changes observed in the UV-Vis-NIR spectra of thiophene-oxadiazole systems upon electrochemical oxidation and reduction, based on findings for structurally related compounds.

| Redox State | Applied Potential | Key Spectral Changes | New Absorption Bands (Typical Range) |

| Neutral | 0 V | Strong absorption in the UV-Vis region corresponding to the π-π* transition. | 350-450 nm |

| Radical Cation (Oxidized) | Positive Potential | Decrease in the neutral absorption band and appearance of new bands at lower energies. | 500-800 nm and >1000 nm |

| Radical Anion (Reduced) | Negative Potential | Decrease in the neutral absorption band and emergence of new absorption features. | 450-700 nm |

These spectroelectrochemical investigations are crucial for understanding the charge storage mechanisms and the nature of the charge carriers in these materials. The ability to correlate the electrochemical and optical properties is essential for the rational design of new materials with tailored electronic characteristics for applications in organic electronics.

Structure Property Relationships and Molecular Design Principles for 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole Derivatives

Influence of Thiophene (B33073) Substituents on Electronic and Optical Properties

The thiophene units in 2,5-dithiophen-2-yl-1,3,4-oxadiazole derivatives are primary sites for chemical modification to control the material's electronic and optical behavior. The introduction of various substituent groups onto the terminal positions of the thiophene rings directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its photophysical properties.

Research into derivatives such as 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles demonstrates that the nature of the substituent is a critical tuning parameter. beilstein-journals.orgnih.gov Attaching aryl groups to the terminal thiophene ring generally induces a bathochromic (red) shift in the main absorption band compared to analogues with simple alkyl substituents. beilstein-journals.orgnih.govbeilstein-journals.org This effect is attributed to the extension of the π-conjugation system, which delocalizes the electronic states and lowers the energy of the π-π* transition. The most significant shifts in the absorption maximum (λmax) are observed with substituents like 5'-thienyl, 5'-phenyl, and 5'-pyrenyl groups. beilstein-journals.orgnih.govbeilstein-journals.org

Similarly, the emission spectra are highly sensitive to these substitutions. Modifications that extend the conjugation lead to red-shifted emissions, allowing for the tuning of emitted light from the blue to the bluish-green region of the spectrum. beilstein-journals.orgnih.gov The optical band gap (ΔEgopt), a crucial parameter for electronic applications, is also affected. While the size of the terminal carboaromatic substituent has a relatively minor influence on the band gap, the presence of these aryl groups consistently lowers the band gap compared to the unsubstituted parent compound. beilstein-journals.orgnih.govbeilstein-journals.org

| Substituent (R) on Terminal Thiophene | λmax Absorption (nm) | λmax Emission (nm) | Optical Band Gap (eV) |

| n-Hexyl | 389 | 468 | 2.81 |

| Thiophen-2-yl | 409 | 499 | 2.70 |

| Phenyl | 403 | 473 | 2.76 |

| Naphthalen-2-yl | 398 | 501 | 2.77 |

| Pyren-1-yl | 406 | 501 | 2.74 |

Data compiled from studies on 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles in DCM solution. beilstein-journals.orgnih.govbeilstein-journals.org

Impact of Oxadiazole Ring Modification on Molecular Architecture

Molecular architecture is significantly influenced by intermolecular interactions. The nitrogen atoms in the oxadiazole ring can act as acceptors for weak hydrogen bonds, such as C-H···N interactions, which play a crucial role in directing the crystal packing and forming specific supramolecular assemblies. rsc.org The planarity of the oxadiazole ring, in conjunction with the flanking thiophene units, promotes π-π stacking, which is essential for efficient charge transport in the solid state.

Synthesizing molecules containing multiple 1,3,4-oxadiazole (B1194373) rings is a strategy to create more complex architectures with enhanced electron-accepting capabilities. lupinepublishers.com Such modifications can alter the molecule's linearity, rigidity, and solubility, thereby influencing thin-film morphology and device performance. The design of the oxadiazole segment is therefore a key element of crystal engineering, enabling control over the solid-state organization and, by extension, the material's bulk electronic properties. rsc.org

Conjugation Length and Its Effect on Band Gap

The extent of π-conjugation in derivatives of this compound is a dominant factor in determining the energy difference between the HOMO and LUMO, known as the band gap. According to the particle-in-a-box model for conjugated systems, increasing the length of the delocalized π-electron pathway decreases the energy of electronic transitions, resulting in a smaller band gap.

This principle is clearly illustrated in copolymers that incorporate 1,3,4-oxadiazole and oligothiophene units. By systematically increasing the number of repeating thiophene units in the polymer backbone, the emission color can be tuned across the visible spectrum, from blue to green and eventually to orange. rsc.org This corresponds to a progressive red shift in both absorption and emission spectra, directly reflecting a reduction in the material's band gap.

Another strategy to extend π-conjugation is the introduction of linking groups, such as ethynyl units, between the heterocyclic rings. nih.gov These linkers effectively lengthen the path of electron delocalization. Furthermore, the choice of the heterocyclic ring itself is important; replacing a phenyl ring with a more electron-rich thiophene ring in an analogous structure leads to a red shift in absorption and emission, which is consistent with a lower band gap. nih.gov These findings underscore that controlling conjugation length is a powerful tool for band gap engineering in this class of materials.

| Oligothiophene Length | Emitted Color | Implication |

| Thiophene | Blue | Larger Band Gap |

| Bithiophene | Green | Intermediate Band Gap |

| Terthiophene | Orange | Smaller Band Gap |

Illustrative relationship based on findings for copolymers containing oligothiophene and oxadiazole units. rsc.org

Donor-Acceptor (D-A) System Design and Its Implications

The intrinsic D-A-D structure of this compound is the source of its most important electronic characteristic: intramolecular charge transfer (ICT). In this framework, the thiophene moieties act as electron donors while the central 1,3,4-oxadiazole ring functions as an electron acceptor. beilstein-journals.orgnih.gov The thiophene units also serve as π-bridges that facilitate electronic communication between the donor and acceptor components. mdpi.com

Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the electron-rich thiophene donor segments, to the LUMO, which is primarily centered on the electron-deficient oxadiazole acceptor. This spatial separation of electron density in the excited state creates a large dipole moment and is the essence of ICT. researchgate.net

The implications of this D-A design are significant:

Solvatochromism : The large change in dipole moment between the ground and excited states makes the emission energy highly sensitive to the polarity of the surrounding medium.

Tunable Energetics : The energy levels of the HOMO and LUMO can be independently tuned by modifying the electron-donating strength of the thiophene units (e.g., by adding electron-donating substituents) or the electron-accepting strength of the central core.

Charge Separation : The inherent charge separation in the excited state is a desirable property for applications in photovoltaics, as it facilitates the generation of free charge carriers.

By carefully selecting donor and acceptor components, chemists can design molecules with tailored ICT characteristics, leading to materials with specific absorption ranges, emission colors, and electronic behaviors. beilstein-journals.orgmdpi.com

Molecular Engineering for Enhanced Charge Transport and Luminescence

Molecular engineering of this compound derivatives is aimed at optimizing their performance in electronic devices by enhancing two key properties: charge transport and luminescence.

Enhanced Charge Transport: Derivatives of 1,3,4-oxadiazole are well-established as n-type (electron-transporting) materials, a property derived from the electron-deficient nature of the oxadiazole ring. semanticscholar.orgresearchgate.net To enhance charge transport, molecular design focuses on several factors. First, minimizing the reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing an electron—is crucial for facilitating rapid charge hopping between molecules. Second, promoting strong intermolecular electronic coupling through planar molecular structures that encourage close π-π stacking is essential for creating efficient charge transport pathways in the solid state. semanticscholar.org The sequence of monomer units in oligomers and the specific points of attachment can also dramatically influence molecular conductance. nih.gov

Enhanced Luminescence: The D-A-D architecture is inherently favorable for strong luminescence. beilstein-journals.orgnih.gov Molecular engineering for enhanced light emission involves strategies to increase the photoluminescence quantum yield (PLQY) and to tune the emission color. Introducing bulky substituents on the thiophene rings can prevent aggregation-caused quenching (ACQ) by sterically hindering close packing, thereby preserving high PLQY in the solid state. The emission color is precisely controlled by modifying the energy gap, primarily through adjusting the conjugation length or the strength of the donor and acceptor units, as detailed in previous sections. beilstein-journals.orgrsc.org For instance, extending the π-system with larger aryl groups on the thiophenes or increasing the number of thiophene units can systematically shift the emission from blue towards the red end of the spectrum, providing a full palette of colors for display applications. beilstein-journals.orgnih.govrsc.org

Through these targeted molecular engineering strategies, derivatives of this compound can be optimized as high-performance materials for a new generation of organic electronics. nih.gov

Emerging Research Directions for 2,5 Dithiophen 2 Yl 1,3,4 Oxadiazole

Integration into Novel Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials represents a frontier in materials science, aiming to combine the advantageous properties of both organic and inorganic components into a single composite material. For 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, its integration into such systems is a promising research avenue, particularly in the creation of Metal-Organic Frameworks (MOFs) and advanced optoelectronic devices.

The constituent parts of this compound make it an excellent candidate as a ligand for MOF synthesis. The nitrogen atoms in the oxadiazole ring and the sulfur atoms in the thiophene (B33073) rings can act as coordination sites for metal ions. mdpi.comnih.gov The incorporation of thiophene-based ligands into MOFs has been shown to enhance properties such as CO2 uptake and selectivity. acs.org The defined geometry and rigidity of the dithiophen-oxadiazole structure could allow for the precise design of porous materials with tailored functionalities for applications in gas storage, separation, and catalysis. mdpi.com Researchers are exploring how varying the metal ions and synthesis conditions with ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) can control the architecture and dimensionality of these frameworks. nih.gov

In the realm of optoelectronics, hybrid materials are crucial for developing next-generation devices. Organic-inorganic perovskite solar cells, for instance, could benefit from interfacial layers containing this compound to improve charge extraction and device stability. Furthermore, its demonstrated utility in organic light-emitting diodes (OLEDs), often in blended layers with emissive polymers, showcases its potential in hybrid systems. rsc.orgresearchgate.net These hybrid approaches, where the compound is mixed with other materials, can enhance device performance, such as external quantum efficiencies, by orders of magnitude compared to devices made from the pure organic material. rsc.orgresearchgate.net

Advanced Computational Methodologies for Predictive Design

As the complexity of molecular design for targeted applications increases, advanced computational methodologies have become indispensable tools. For this compound and its derivatives, computational chemistry is accelerating research by predicting molecular properties and guiding synthetic efforts.

Density Functional Theory (DFT) is a key computational method being applied to this class of compounds. DFT calculations are used to study electronic structures, heats of formation, and to predict detonation properties for energetic materials based on oxadiazole structures. beilstein-journals.org For optoelectronic applications, DFT and Time-Dependent DFT (TD-DFT) can predict absorption and emission spectra, helping to design new molecules with specific photophysical properties. beilstein-journals.org Such calculations have successfully predicted experimental trends in how different substituents affect the optical properties of related donor-acceptor-donor molecules. beilstein-journals.org

Molecular docking is another powerful computational technique, particularly relevant in the context of medicinal chemistry. By simulating the interaction between a ligand (like an oxadiazole derivative) and a biological target (like a protein or enzyme), molecular docking can predict binding affinities and modes. rsc.org This in silico screening helps to identify the most promising candidates for synthesis and biological testing, saving significant time and resources. rsc.orgmdpi.com For instance, studies on other 2,5-disubstituted-1,3,4-oxadiazoles have used docking to evaluate their potential as anti-inflammatory agents by predicting their interaction with cyclooxygenase enzymes. rsc.org

These computational approaches enable a "design-before-synthesis" strategy, allowing for the rapid screening of virtual libraries of this compound derivatives to identify candidates with optimized properties for specific applications, from anticancer drugs to advanced materials. mdpi.commdpi.com

| Computational Method | Application for this compound Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Energetic Materials | Electronic structure, Heats of Formation, Detonation performance, Spectroscopic properties. beilstein-journals.orgbeilstein-journals.org |

| Time-Dependent DFT (TD-DFT) | Optoelectronics, Photophysics | Absorption and emission spectra, Electronic transitions. beilstein-journals.org |

| Molecular Docking | Medicinal Chemistry, Drug Discovery | Binding affinity to biological targets, Interaction modes, Potential as therapeutic agents. rsc.orgmdpi.com |

| Molecular Dynamics (MD) Simulation | Medicinal Chemistry, Materials Science | Stability of ligand-protein complexes, Conformational changes over time. rsc.org |

Development of Sustainable and Green Synthesis Routes

In line with the global push for environmentally responsible chemical manufacturing, a significant research effort is focused on developing sustainable and green synthesis routes for 1,3,4-oxadiazole (B1194373) derivatives. These new methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional synthetic protocols.

Conventional methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles often involve harsh reagents like phosphorus oxychloride or strong acids and require high temperatures and long reaction times. dur.ac.uk Greener alternatives are emerging that offer considerable advantages.

One such approach is microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.gov For example, the oxidative cyclization of N-acyl hydrazones to form the oxadiazole ring can be efficiently carried out under microwave irradiation using reagents like Chloramine-T. jyu.fi

Another green approach is the development of solid-phase synthesis methods. Grinding reactants together, sometimes with a catalyst, under solvent-free conditions is an environmentally friendly alternative that can produce excellent yields of 2,5-disubstituted-1,3,4-oxadiazoles. acs.org These methods avoid the use of large quantities of volatile organic solvents, which are a major source of chemical waste.

The table below compares conventional and emerging green synthesis methods for 1,3,4-oxadiazole derivatives.

| Synthesis Parameter | Conventional Method (e.g., using POCl₃) | Green Method (e.g., Microwave-Assisted) |

| Reaction Time | Several hours | Minutes nih.gov |

| Energy Consumption | High (prolonged heating) | Low (focused, rapid heating) |

| Solvent/Reagent Use | Often requires hazardous reagents (e.g., POCl₃) and large solvent volumes. dur.ac.uk | Minimal or no solvent; can use safer reagents like Chloramine-T. acs.orgjyu.fi |

| Product Yield | Variable | Often higher yields nih.gov |

| Environmental Impact | Higher waste generation, use of toxic substances. | Reduced waste, less hazardous materials. |

The ongoing development of these sustainable routes is crucial for the large-scale and commercially viable production of this compound and related compounds.

Exploration of Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. This phenomenon is a cornerstone of supramolecular chemistry and is being actively explored for 1,3,4-oxadiazole-based molecules to create functional materials with novel properties.

For molecules like this compound, the planar, rigid structure and the potential for π–π stacking interactions make it an ideal candidate for forming supramolecular architectures. Research on analogous compounds, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives, has shown that they can self-assemble into complex liquid crystalline phases. nih.govnih.gov These bent-core liquid crystals can exhibit unique properties like spontaneous polar ordering. nih.gov

The primary driving forces behind the self-assembly of these molecules include:

π–π Interactions: The aromatic thiophene and oxadiazole rings can stack on top of each other, leading to the formation of columnar or layered structures.

Van der Waals Forces: These forces, particularly from any attached alkyl or alkoxy side chains, play a crucial role in the packing and stability of the assembled structures.

By carefully designing the molecular structure—for instance, by adding specific side chains or terminal groups—researchers can control the self-assembly process to create a variety of supramolecular structures, including organogels, nanofibers, and liquid crystals. An investigation into a 1,3,4-oxadiazole derivative demonstrated its ability to form organogels in various solvents, with π–π interactions and van der Waals forces identified as the main drivers for the self-assembly process. The exploration of these architectures for this compound could lead to new materials for applications in sensing, organic electronics, and nanotechnology.

Q & A

Basic: What are the standard protocols for synthesizing 2,5-dithiophen-2-yl-1,3,4-oxadiazole derivatives?

Methodological Answer:

A common approach involves cyclization of acid hydrazides with aldehydes under reflux conditions. For example, refluxing substituted benzaldehyde with a triazole precursor in absolute ethanol with glacial acetic acid as a catalyst yields oxadiazole derivatives . Alternative methods include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted oxidative cyclization of acid hydrazides and aldehydes, which avoids harsh reagents and achieves moderate yields (e.g., 64% for anthryl-chlorophenyl derivatives) . Optimization of reaction time (4–18 hours) and solvent systems (DMSO, ethanol) is critical for improving yield and purity .

Basic: How are 1,3,4-oxadiazole derivatives characterized spectroscopically?

Methodological Answer:

Key techniques include:

- IR spectroscopy : Identification of C=N and C-O-C stretching vibrations (1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .

- NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm), while ¹³C NMR confirms oxadiazole ring carbons (δ 160–170 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390 for bromothiophen-dichlorobenzyl derivatives) validate molecular weight .

- X-ray crystallography : Resolves substituent orientation and crystal packing, as seen in unsymmetrical 2-furyl-phenyl derivatives .

Advanced: How can computational methods like DFT guide the design of 1,3,4-oxadiazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level predict electronic properties, bond angles, and NMR chemical shifts. For example:

- Geometry optimization aligns with experimental X-ray data (bond length deviations < 0.02 Å) .